molecular formula C10H10N2S B1396852 3-Methyl-5-(1,3-thiazol-5-yl)aniline CAS No. 1312535-19-5

3-Methyl-5-(1,3-thiazol-5-yl)aniline

Cat. No. B1396852
M. Wt: 190.27 g/mol
InChI Key: VLUHONKZQKGGOJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(1,3-thiazol-5-yl)aniline is a compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of thiazole derivatives, which includes 3-Methyl-5-(1,3-thiazol-5-yl)aniline, involves various methods. One common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), providing thiazoles under mild reaction conditions .

Scientific Research Applications

  • Luminescent Materials : The compound has been used in the synthesis of tetradentate bis-cyclometalated platinum complexes with applications in luminescence. These complexes demonstrate emissions covering from blue to red regions and are utilized in organic light-emitting diodes (OLEDs) due to their high structured emission spectra and long lifetimes (Vezzu et al., 2010).

  • Potential Biological Activity : Derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline have been synthesized with the expectation of biological activity. The compound 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone, and related compounds, are anticipated to exhibit biological properties, though specifics are not detailed in the abstract (Párkányi & Schmidt, 2000).

  • Anti-Diabetic Agents : A series of bi-heterocyclic compounds derived from 3-Methyl-5-(1,3-thiazol-5-yl)aniline have shown potential as anti-diabetic agents. These compounds have demonstrated potent inhibitory effects against α-glucosidase enzyme, suggesting their utility in managing diabetes (Abbasi et al., 2020).

  • Antimicrobial and Anticancer Activity : Heterocyclic azo dyes derived from aniline compounds, including 3-Methyl-5-(1,3-thiazol-5-yl)aniline, have been evaluated for their antimycobacterial and anticancer activities. The synthesized compounds have shown appreciable activity against M. tuberculosis and various cancer cell lines (Maliyappa et al., 2020).

  • Photophysical Properties : Platinum complexes involving derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline have been studied for their photophysical properties. These complexes display strong phosphorescence, suggesting applications in photophysical research and possibly in devices requiring phosphorescent materials (Leopold & Strassner, 2017).

  • Chemical Synthesis Intermediate : The compound serves as an intermediate in various chemical syntheses, including the production of thiazolone compounds. These intermediates are crucial in developing more complex chemical entities for diverse applications (Yan-fang, 2007).

  • CDK Inhibitors in Cancer Treatment : Derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline have been explored as cyclin-dependent kinase inhibitors, offering potential for use in cancer treatment. These compounds exhibit potent inhibition of CDK2, an important target in cancer therapy (Wang et al., 2004).

  • Antimicrobial Compounds : Certain derivatives have shown significant antimicrobial activity, suggesting potential in developing new antimicrobial agents (Abdelhamid et al., 2010).

Future Directions

Thiazoles, including 3-Methyl-5-(1,3-thiazol-5-yl)aniline, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

3-methyl-5-(1,3-thiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUHONKZQKGGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(1,3-thiazol-5-yl)aniline

Synthesis routes and methods I

Procedure details

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (20.98 g, 90 mmol), 5-bromothiazole (8.85 mL, 99 mmol), and sodium carbonate (90 mL, 180 mmol) were combined in a flask. 2-Methyl-THF (326 mL) was added and the flask was degassed with N2 for 1.5 h before 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (3.67 g, 4.50 mmol) was added. The reaction was heated to 100° C. overnight and was then cooled to room temperature. The reaction mixture was filtered though a pad of Celite, washing with ethyl acetate. The layers were separated and the aqueous layer was back-extracted with ethyl acetate, dried over Na2SO4, and concentrated. The residue was purified by chromatography (0-40% ethyl acetate in hexanes). 3-Methyl-5-(1,3-thiazol-5-yl)aniline was isolated as a yellowish brown solid (15.33 g, 81 mmol, 90%). MS ESI: [M+H]+ m/z 191.1. 1H NMR (500 MHz, CDCl3) δ 8.71 (s, 1H), 8.02 (s, 1H), 6.80 (s, 1H), 6.71 (s, 1H), 6.50 (s, 1H), 3.71 (s, 2H), 1.79 (s, 3H).
Quantity
20.98 g
Type
reactant
Reaction Step One
Quantity
8.85 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Methyl-THF
Quantity
326 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (20.98 g, 90 mmol), 5-bromothiazole (8.85 mL, 99 mmol) and sodium carbonate (90 mL, 180 mmol) were combined in a flask. 2-Methyl-THF (326 mL) was added and the mixture was degassed with N2 for 1.5 h before 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (3.67 g, 4.50 mmol) was added. The reaction was heated to 100° C. overnight and was then cooled to room temperature. The reaction mixture was filtered though a pad of CELITE, washing with ethyl acetate. The layers were separated and the aqueous layer was back-extracted with ethyl acetate, dried over Na2SO4, and concentrated. The residue was purified by chromatography on silica gel (0-40% ethyl acetate in hexanes). 3-Methyl-5-(1,3-thiazol-5-yl)aniline was isolated as a yellowish brown solid. MS ESI: [M+H]+ m/z 191. 1H NMR (500 MHz, CDCl3) δ 8.71 (s, 1H), 8.02 (s, 1H), 6.80 (s, 1H), 6.71 (s, 1H), 6.50 (s, 1H), 3.71 (s, 2H), 1.79 (s, 3H).
Quantity
20.98 g
Type
reactant
Reaction Step One
Quantity
8.85 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Methyl-THF
Quantity
326 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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